molecular formula C26H27N5O3 B591696 4'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-85-4

4'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B591696
CAS No.: 1354695-85-4
M. Wt: 457.534
InChI Key: KROVOOOAPHSWCR-FDFHNCONSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in Entecavir followed by the introduction of benzyl ether groups. The general steps include:

    Protection of Hydroxyl Groups: Hydroxyl groups in Entecavir are protected using suitable protecting groups such as benzyl chloride in the presence of a base like sodium hydride.

    Introduction of Benzyl Ether Groups: The protected Entecavir is then reacted with benzyl bromide under basic conditions to introduce the benzyl ether groups.

    Deprotection: The protecting groups are removed to yield 4’-epi-Entecavir-di-o-benzyl Ether.

Industrial Production Methods

Industrial production methods for 4’-epi-Entecavir-di-o-benzyl Ether would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.

Scientific Research Applications

4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:

Comparison with Similar Compounds

Similar Compounds

    Entecavir: The parent compound, used as an antiviral medication.

    Adefovir: Another nucleoside analog used to treat hepatitis B.

    Lamivudine: A nucleoside analog with antiviral properties.

Uniqueness

4’-epi-Entecavir-di-o-benzyl Ether is unique due to the presence of benzyl ether groups, which can influence its chemical reactivity and potential applications. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its parent compound, Entecavir.

Properties

CAS No.

1354695-85-4

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-FDFHNCONSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Origin of Product

United States

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